2-Amino-4,6-dimethylpyrimidin-5-OL is a pyrimidine derivative characterized by the presence of an amino group and hydroxyl group on the pyrimidine ring. This compound is significant in various chemical and biological contexts, particularly in medicinal chemistry as a precursor for various pharmaceuticals.
2-Amino-4,6-dimethylpyrimidin-5-OL belongs to the class of organic compounds known as pyrimidines, which are nitrogen-containing heterocycles. It is classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group.
The synthesis of 2-Amino-4,6-dimethylpyrimidin-5-OL typically involves the following methods:
In one example, a mixture of guanidine hydrochloride, sodium carbonate, and acetylacetone is heated to approximately 100°C for two hours, leading to crystallization of the product upon cooling . The typical yield from this reaction can exceed 80%, indicating a robust synthetic route .
The molecular structure of 2-Amino-4,6-dimethylpyrimidin-5-OL consists of a pyrimidine ring with two methyl groups at positions 4 and 6, an amino group at position 2, and a hydroxyl group at position 5. The molecular formula is CHNO.
Key structural data includes:
2-Amino-4,6-dimethylpyrimidin-5-OL can participate in various chemical reactions:
The formation of metal complexes typically involves dissolving the ligand in an appropriate solvent followed by the addition of metal salts under controlled conditions. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance are employed to confirm the structure of these complexes .
The mechanism by which 2-Amino-4,6-dimethylpyrimidin-5-OL exerts its effects in biological systems often involves its role as a precursor to other bioactive compounds or its interaction with enzymes. For instance, it may act as an inhibitor or modulator in enzymatic pathways due to its structural similarity to nucleobases.
Studies indicate that derivatives of this compound exhibit antimicrobial properties and may inhibit specific enzymes involved in metabolic pathways . The exact mechanism often requires further elucidation through biochemical assays.
2-Amino-4,6-dimethylpyrimidin-5-OL is utilized in various scientific fields:
2-Amino-4,6-dimethylpyrimidin-5-ol serves as a critical scaffold for designing selective Fibroblast Growth Factor Receptor 4 inhibitors. Its derivatives exploit a unique structural feature: the dimethyl groups at positions 4 and 6 of the pyrimidine ring create steric hindrance that prevents effective binding to Fibroblast Growth Factor Receptor 1, 2, and 3 isoforms. This spatial constraint is absent in Fibroblast Growth Factor Receptor 4 due to a more flexible hinge region in its adenosine triphosphate-binding pocket. Molecular docking studies confirm that derivatives like compound 6O form a covalent bond with Cys552—a residue exclusive to Fibroblast Growth Factor Receptor 4—via an acrylamide group. This interaction occurs in the middle-hinge domain, where the fluorine atom on the dimethoxyphenyl ring optimizes binding orientation through hydrophobic interactions with Ala553 and Lys504. The combined steric and electronic effects confer exceptional selectivity; compound 6O exhibits >8-fold higher selectivity for Fibroblast Growth Factor Receptor 4 over other Fibroblast Growth Factor Receptor isoforms compared to the reference inhibitor BLU9931 [2] [6].
Table 1: Selectivity Profile of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivative (6O) in Kinase Inhibition
Kinase | Inhibition at 1 µM (%) | Selectivity Ratio vs. BLU9931 |
---|---|---|
Fibroblast Growth Factor Receptor 4 | 92 ± 3.5 | >8-fold higher |
Fibroblast Growth Factor Receptor 1 | 11 ± 1.2 | Not significant |
Fibroblast Growth Factor Receptor 2 | 9 ± 0.8 | Not significant |
Fibroblast Growth Factor Receptor 3 | 14 ± 1.5 | Not significant |
The oncogenic role of Fibroblast Growth Factor Receptor 4 in hepatocellular carcinoma is well-established, where aberrant Fibroblast Growth Factor Receptor 4 signaling drives tumor proliferation and survival. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol demonstrate potent anti-proliferative effects by specifically disrupting this pathway. In Hep3B hepatocellular carcinoma cells—which exhibit Fibroblast Growth Factor Receptor 4 overexpression—compound 6O reduced cell viability with an half-maximal inhibitory concentration of 0.78 ± 0.05 µM, significantly lower than multi-kinase inhibitors like sorafenib. Mechanistically, treatment with compound 6O suppressed phosphorylation of Fibroblast Growth Factor Receptor 4 and its downstream effector FRS2α within 2 hours, inducing G1 cell cycle arrest and apoptosis. In vivo efficacy was validated using a chick chorioallantoic membrane tumor model implanted with Hep3B xenografts. Daily administration of compound 6O (10 mg/kg) for 7 days reduced tumor volume by 68 ± 4.2%, comparable to BLU9931 but with reduced toxicity to developing vasculature. Tumor regression correlated with decreased Ki67 proliferation index and increased caspase-3 cleavage in immunohistochemical analyses, confirming target-specific cytotoxicity [2] [6].
Table 2: Anti-Proliferative Activity of Compound 6O in Hepatocellular Carcinoma Models
Model System | Experimental Endpoint | Result |
---|---|---|
Hep3B cells | Half-maximal inhibitory concentration | 0.78 ± 0.05 µM |
Hep3B cells | Phospho-Fibroblast Growth Factor Receptor 4 inhibition | >90% at 1 µM |
Chick chorioallantoic membrane (Hep3B xenograft) | Tumor volume reduction | 68 ± 4.2% |
Chick chorioallantoic membrane (Hep3B xenograft) | Caspase-3 activation | 3.8-fold increase |
The therapeutic advantage of 2-amino-4,6-dimethylpyrimidin-5-ol-based inhibitors lies in their precision targeting, contrasting with the broad-spectrum activity of conventional multi-kinase inhibitors. Whereas sorafenib and cabozantinib inhibit vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and rapidly accelerated fibrosarcoma kinases—causing off-target effects like hyperphosphatemia—compound 6O maintains specificity for Fibroblast Growth Factor Receptor 4 even at 10-fold above its half-maximal inhibitory concentration. In Fibroblast Growth Factor Receptor 4-driven Hep3B xenografts, compound 6O achieved tumor growth inhibition comparable to BLU9931 (70.2 ± 3.8% vs. 72.1 ± 4.1%) but with superior kinase selectivity. Crucially, compound 6O retained efficacy against hepatocellular carcinoma cells with acquired resistance to sorafenib, where persistent Fibroblast Growth Factor Receptor 4 signaling maintains survival pathways. Combination studies further revealed that compound 6O synergized with programmed cell death protein 1 inhibitors by reducing immunosuppressive Fibroblast Growth Factor Receptor 4-dependent tumor microenvironment signaling, an effect absent in non-selective kinase inhibitors [2] [6].
Table 3: Comparison of Compound 6O with Multi-Kinase Inhibitors in Hepatocellular Carcinoma
Parameter | Compound 6O | Sorafenib | BLU9931 |
---|---|---|---|
Primary targets | Fibroblast Growth Factor Receptor 4 | Vascular endothelial growth factor receptor, platelet-derived growth factor receptor, rapidly accelerated fibrosarcoma | Fibroblast Growth Factor Receptor 4 |
Off-target kinase inhibition | None detected | >10 kinases | Fibroblast Growth Factor Receptor 1/2/3 at high concentrations |
Efficacy in sorafenib-resistant Hep3B | Half-maximal inhibitory concentration: 0.82 µM | Half-maximal inhibitory concentration: >10 µM | Half-maximal inhibitory concentration: 0.75 µM |
Tumor growth inhibition | 70.2 ± 3.8% | 45 ± 5.1% | 72.1 ± 4.1% |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: